Pcmbs

Aquaporin Renal Physiology Water Transport

Researchers studying membrane transport often face off-target effects from permeant sulfhydryl reagents. PCMBS solves this with strict membrane impermeance and reversible binding. • 95% inhibition of aquaporin-mediated glycerol transport • 70% inhibition of sucrose uptake without affecting proton or K⁺ fluxes • DTT-reversible binding enables washout and functional recovery Supplied as ≥99% HPLC pure solid; bulk quantities available with documented chain-of-custody for regulated organomercury shipping.

Molecular Formula C6H5ClHgO3S
Molecular Weight 393.21 g/mol
CAS No. 554-77-8
Cat. No. B1215401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePcmbs
CAS554-77-8
Synonyms4 Chloromercuribenzenesulfonate
4-Chloromercuribenzenesulfonate
Acid, Chloromercuribenzene-p-sulphonic
Chloromercuribenzene p sulphonic Acid
Chloromercuribenzene-p-sulphonic Acid
Chloromercuribenzenesulfonate
Chloromercuriphenylsulfonate
p Chloromercuriphenylsulphonate
p-Chloromercuriphenylsulphonate
PCMBS
PCMPS
Molecular FormulaC6H5ClHgO3S
Molecular Weight393.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)O)[Hg]Cl
InChIInChI=1S/C6H5O3S.ClH.Hg/c7-10(8,9)6-4-2-1-3-5-6;;/h2-5H,(H,7,8,9);1H;/q;;+1/p-1
InChIKeyXXEBDPRHFAWOND-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PCMBS: Membrane-Impermeant Sulfhydryl Reagent


p-Chloromercuribenzenesulfonic acid (PCMBS; CAS 554-77-8) is an arylmercury compound classified as a cytotoxic sulfhydryl reagent [1]. It is characterized as a non-permeant organic mercurial that specifically and often reversibly binds to sulfhydryl (-SH) groups of cysteine residues in proteins [1]. This compound is widely utilized in cellular physiology and biochemical research as a tool to study membrane transport mechanisms and protein interactions, particularly those involving aquaporins, ion channels, and nutrient transporters [1].

PCMBS: Key Functional Distinctions


Although PCMBS is a sulfhydryl reagent, its unique combination of membrane impermeance, selectivity for specific transporter systems, and reversible binding distinguishes it from other commonly used sulfhydryl-modifying agents such as N-ethylmaleimide (NEM), HgCl₂, and even its close analog p-chloromercuribenzoate (PCMB). Generic substitution based solely on sulfhydryl reactivity ignores critical differences in membrane penetration kinetics [1], target accessibility [1], and reversibility profiles [2]. These differences can lead to contradictory experimental outcomes and misinterpretation of results, making PCMBS an irreplaceable tool for specific applications in membrane transport and aquaporin research.

PCMBS: Comparative Evidence


Water Osmotic Permeability Inhibition

PCMBS significantly increases the Arrhenius activation energy (Ea) for water osmotic permeability (Pcos) in isolated rabbit proximal straight tubules, indicating a shift from aqueous pore-mediated flow to lipid diffusion. Specifically, PCMBS (2.5 mM) increased Ea from 3.2 ± 1.4 kcal/mol (control) to 9.2 ± 2.2 kcal/mol, while simultaneously reducing Pcos to 26 ± 17% of the control value [1]. The comparator mersalyl, another mercurial diuretic, also decreased Pcos, but the study explicitly quantifies the PCMBS effect, providing a benchmark for this class of inhibitors [1].

Aquaporin Renal Physiology Water Transport

AQP1-Mediated Glycerol Permeability Inhibition

In Xenopus laevis oocytes expressing human Aquaporin-1 (hAQP1), PCMBS inhibited apparent glycerol permeability (P'gly) by 95%, a significantly greater effect than the 58% inhibition observed with CuSO₄ [1]. In parallel experiments using hAQP1 proteoliposomes, HgCl₂ inhibited glycerol-induced swelling by 96.2%, demonstrating that PCMBS achieves comparable efficacy to HgCl₂ but with a distinct mechanism and potentially lower membrane permeability [1].

Aquaporin-1 Glycerol Transport Xenopus Oocytes

Selective Sucrose Transport Inhibition

PCMBS exhibits a distinct functional selectivity not shared by the membrane-permeant sulfhydryl reagent N-ethylmaleimide (NEM). In Vicia faba leaves, PCMBS (1 mM) strongly inhibited [14C]sucrose uptake but had no effect on proton extrusion or 86Rb uptake, whereas NEM (0.1-0.5 mM) inhibited all three processes [1]. This differential inhibition profile indicates that PCMBS selectively targets the sucrose carrier without disrupting the proton pump, a feature confirmed by subsequent studies showing PCMBS pretreatment inhibited sucrose uptake systems by approximately 70% [2].

Phloem Loading Sucrose Transport Plant Physiology

Surface-Specific Sulfhydryl Targeting

A direct comparison of PCMBS with its close analog p-chloromercuribenzoate (PCMB) reveals a critical difference in their interaction with cellular targets. Both compounds increase 45Ca efflux from frog sartorius muscle, but the enhancement produced by PCMBS is completely antagonized by 5 mM EDTA, whereas EDTA causes only limited antagonism of the PCMB-induced effect [1]. EDTA selectively removes superficial calcium without penetrating intracellularly, indicating that PCMBS acts primarily at surface-accessible sites, while PCMB can reach deeper intracellular compartments [1].

Sulfhydryl Reagent Calcium Efflux Muscle Physiology

Lipophilicity and Membrane Permeability

The membrane permeability of sulfhydryl reagents is a critical determinant of their biological activity. A comparative study of octanol/water partition coefficients established a clear lipophilicity order for mercurial compounds: CH₃HgCl > HgCl₂ > PCMB > PCMBS [1]. PCMBS exhibits the lowest lipophilicity among the tested mercurials, consistent with its classification as a non-permeant or slowly permeant reagent [1]. This physicochemical property explains why PCMBS effects are often limited to externally accessible sites, in contrast to the rapidly penetrating HgCl₂ and the moderately permeant PCMB [2].

Membrane Permeability Organomercurial Physicochemical Properties

PCMBS: Application Scenarios


Aquaporin Water and Glycerol Permeability

PCMBS is the reagent of choice for blocking AQP1-mediated water and glycerol transport in oocyte and proteoliposome systems. Its 95% inhibition of glycerol permeability [1] and significant reduction of water osmotic permeability (to ~26% of control) [2] provide robust, quantitative blockade, enabling researchers to dissect the contributions of aquaporins to membrane transport.

Sucrose Transport in Phloem Loading

For plant physiologists investigating phloem loading mechanisms, PCMBS offers unparalleled selectivity. It strongly inhibits sucrose uptake (~70% inhibition) without affecting proton extrusion or potassium uptake [3][4]. This allows specific interrogation of the sucrose carrier pathway without the confounding effects on membrane potential that plague other sulfhydryl reagents like NEM.

Surface vs. Intracellular Sulfhydryl Targets

The membrane-impermeant nature of PCMBS, evidenced by its low lipophilicity [5] and differential antagonism by EDTA compared to PCMB [6], makes it an indispensable tool for experiments requiring restriction of sulfhydryl modification to the cell surface. Researchers can confidently attribute PCMBS effects to externally accessible sites, avoiding the ambiguity introduced by permeant reagents like HgCl₂.

Reversible Sulfhydryl Modification

PCMBS binding is readily reversed by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol [2][4]. This reversibility is crucial for washout experiments and studies requiring restoration of protein function after inhibition, providing a level of experimental control not achievable with irreversible sulfhydryl modifiers.

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